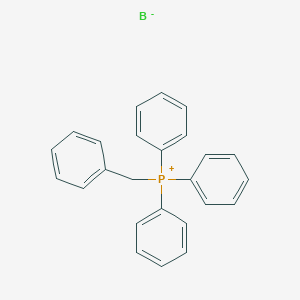

Benzyltriphenylphosphonium borohydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyltriphenylphosphonium borohydride is a chemical compound with the molecular formula C25H22P·BH4 and a molecular weight of 368.27. It is known for its role as a selective and versatile reducing agent, particularly useful in the reduction of imines, enamines, and the reductive amination of aldehydes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium borohydride is typically synthesized from benzyltriphenylphosphonium chloride and sodium borohydride. The reaction involves generating the compound as a white solid . Another method involves the preparation of (substituted)-benzyltriphenylphosphonium bromide salts using microwave irradiation from substituted-benzylhalides and triphenylphosphine in the presence of THF at 60°C for 30 minutes, yielding 87-98% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave irradiation for the preparation of related compounds suggests potential for scalable and efficient production .

Análisis De Reacciones Químicas

Types of Reactions: Benzyltriphenylphosphonium borohydride primarily undergoes reduction reactions. It is particularly effective in the reduction of imines and enamines, as well as the reductive amination of aldehydes .

Common Reagents and Conditions: The compound is often used in methanol as a solvent. Common reagents include imines, enamines, and aldehydes .

Major Products Formed: The major products formed from these reactions include reduced imines and enamines, as well as amines from the reductive amination of aldehydes .

Aplicaciones Científicas De Investigación

Organic Synthesis

BTPPB is primarily employed as a reducing agent in various organic transformations:

- Reduction of Aldehydes and Ketones : It effectively reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. This reaction is often conducted under mild conditions, making it an efficient method for alcohol synthesis .

- Reduction of Imines and Enamines : The compound selectively reduces imines and enamines to their respective amines. This selectivity is crucial in synthesizing nitrogen-containing compounds.

- Reductive Amination : BTPPB facilitates reductive amination reactions, converting aldehydes into amines through the formation of imines followed by reduction.

Biochemical Applications

Although BTPPB's primary use is in organic chemistry, its reducing capabilities have implications in biochemical research:

- Pharmaceutical Development : The compound's ability to modify functional groups can be leveraged in drug synthesis, particularly for creating intermediates in pharmaceutical compounds .

- Biological Studies : BTPPB can be utilized in studies involving enzyme activity where selective reduction plays a role in modulating biochemical pathways .

Industrial Applications

In industrial settings, BTPPB's selective reduction properties are valuable for:

- Chemical Manufacturing : It is employed in the production of fine chemicals and pharmaceuticals where specific functional group reductions are required.

- Material Science : The compound's reducing properties can be applied in the development of materials with tailored functionalities, such as polymers and nanocomposites .

Case Study 1: Aldehyde Reduction

A study demonstrated the effectiveness of BTPPB in reducing various aldehydes to primary alcohols under mild conditions (room temperature, methanol as solvent). This reaction showcased high selectivity and yield, confirming BTPPB's utility in synthetic organic chemistry .

Case Study 2: Imines to Amines

Research highlighted the reduction of imines using BTPPB, achieving high conversion rates to amines. The study emphasized the reagent's ability to selectively target nitrogen-containing compounds without affecting other functional groups present in the substrate .

Mecanismo De Acción

Comparación Con Compuestos Similares

Benzyltriphenylphosphonium chloride: Used in the synthesis of various organic compounds and as a phase-transfer catalyst.

Benzyltriphenylphosphonium bromide: Similar in structure and used in related synthetic applications.

Uniqueness: Benzyltriphenylphosphonium borohydride is unique due to its specific reducing capabilities, particularly in the reduction of imines, enamines, and aldehydes. Its versatility and selectivity make it a valuable reagent in both research and industrial applications .

Actividad Biológica

Benzyltriphenylphosphonium borohydride is a compound that has garnered attention in the field of organic chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula : C22H24BP

- Molecular Weight : Approximately 350 g/mol

The compound consists of a benzyl group attached to a triphenylphosphonium moiety, with borohydride acting as a reducing agent. This unique structure allows it to participate in various chemical reactions, including reductions and nucleophilic substitutions.

The biological activity of this compound is primarily linked to its ability to act as a hydride donor. This property facilitates the reduction of various substrates, which can lead to the formation of biologically active compounds. The mechanism can be summarized as follows:

- Hydride Transfer : The borohydride component donates a hydride ion (H−) to electrophilic centers in organic molecules.

- Formation of Alcohols : This reduction process often results in the formation of alcohols from carbonyl compounds, which are known for their biological activity.

- Antimicrobial Properties : Compounds derived from benzyl alcohol, a product of the reduction process, exhibit antimicrobial properties against a range of pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzyl alcohol derivatives. This compound has been shown to reduce substrates that lead to the formation of benzyl alcohol, which possesses notable antibacterial properties against Gram-positive and Gram-negative bacteria.

- Example Study : A comparative study demonstrated that benzyl alcohol exhibits significant antibacterial activity against Escherichia coli and Staphylococcus aureus using the disc diffusion method .

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibited at 50 µg/mL |

| Staphylococcus aureus | Inhibited at 25 µg/mL |

Cytotoxicity

While benzyl alcohol shows promise as an antimicrobial agent, its cytotoxic effects have also been investigated. Research indicates that at higher concentrations, it may exhibit cytotoxicity towards certain cell lines, necessitating careful consideration in therapeutic applications.

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Propiedades

Número CAS |

18117-29-8 |

|---|---|

Fórmula molecular |

C25H26BP |

Peso molecular |

368.3 g/mol |

Nombre IUPAC |

benzyl(triphenyl)phosphanium;boranuide |

InChI |

InChI=1S/C25H22P.BH4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H4/q+1;-1 |

Clave InChI |

YLNTXORZGRIABB-UHFFFAOYSA-N |

SMILES |

[B-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

[BH4-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Pictogramas |

Flammable; Corrosive |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.